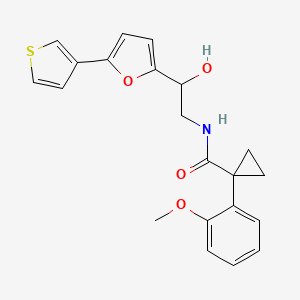

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-25-18-5-3-2-4-15(18)21(9-10-21)20(24)22-12-16(23)19-7-6-17(26-19)14-8-11-27-13-14/h2-8,11,13,16,23H,9-10,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPQBZCFCFLJPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring, a thiophene moiety, and a furan ring, contributing to its diverse interactions with biological targets. The molecular formula is , with a molecular weight of 345.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₃O₃S |

| Molecular Weight | 345.4 g/mol |

| CAS Number | 2034252-61-2 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various cellular pathways. It is hypothesized to modulate the activity of certain kinases and transcription factors, leading to altered gene expression and cellular responses.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Receptor Modulation : It has been suggested that the compound interacts with G-protein coupled receptors (GPCRs), influencing signaling cascades associated with pain and inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancers.

- Case Study : In a study involving MDA-MB-231 (breast cancer) cells, treatment with the compound resulted in significant cell death as measured by MTT assays, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. Preliminary tests showed effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early findings indicate:

- Oral Bioavailability : High oral bioavailability (>90%) has been observed in animal models.

- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing cyclopropanecarboxamide, thiophene, or furan moieties. Key differences in substituents, synthesis, and properties are highlighted.

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations and Bioactivity: The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide correlates with reported genotoxicity and antibacterial activity, whereas the methoxy group in the target compound may reduce toxicity while maintaining aromatic interactions . Cyclopropane rings in analogs (e.g., N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide) are synthesized with moderate yields (51%) and diastereoselectivity (dr 19:1), suggesting similar challenges in synthesizing the target compound .

Physicochemical Properties :

- Thiophene-containing compounds (e.g., N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide) exhibit higher lipophilicity compared to furan analogs, which could influence membrane permeability .

- The hydroxyethyl group in the target compound may improve solubility relative to purely aromatic analogs like N-(2-nitrophenyl)thiophene-2-carboxamide .

Synthetic Methodologies: Cyclopropanecarboxamide derivatives are typically synthesized via cyclopropanation of alkenes with carboxamide precursors, followed by functionalization (e.g., phenol coupling in ) . Thiophene-furan hybrids are often constructed using cross-coupling reactions or heterocyclic annulation, as seen in naphthofuran derivatives .

Pharmacological Implications of Structural Features

- Thiophene vs. Furan : Thiophene’s sulfur atom enhances electron delocalization and may improve binding to metal-containing enzymes (e.g., cytochrome P450), while furan’s oxygen atom favors hydrogen-bond interactions .

- Methoxy vs. Nitro Substituents : The 2-methoxyphenyl group in the target compound is less electrophilic than the nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide, which may reduce reactive metabolite formation and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.